molecular formula C7H13NS B1609517 (S)-(+)-2-Hexyl isothiocyanate CAS No. 737000-96-3

(S)-(+)-2-Hexyl isothiocyanate

Cat. No.: B1609517
CAS No.: 737000-96-3
M. Wt: 143.25 g/mol
InChI Key: GCZWLZBNDSJSQF-ZETCQYMHSA-N
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Description

Overview of the Isothiocyanate Class of Compounds

Isothiocyanates are a significant class of organic compounds characterized by the presence of the -N=C=S functional group. sioc-journal.cnnumberanalytics.com This group's reactivity is central to the biological activity of these molecules. numberanalytics.comnih.gov Isothiocyanates are naturally occurring phytochemicals, often found in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and kale. numberanalytics.complantarchives.org They are responsible for the pungent and sometimes bitter flavor of these vegetables. nih.govfoodandnutritionjournal.org

These compounds are not present in their active form within intact plant cells. Instead, they exist as precursors called glucosinolates. plantarchives.orgfoodandnutritionjournal.org When the plant tissue is damaged, the enzyme myrosinase hydrolyzes the glucosinolates, leading to the formation of isothiocyanates. plantarchives.orgfoodandnutritionjournal.org The specific type of isothiocyanate formed depends on the structure of the parent glucosinolate. foodandnutritionjournal.org Isothiocyanates are categorized into aliphatic, aromatic, and terpenoid groups based on their glucosinolate precursors. foodandnutritionjournal.org

The isothiocyanate functional group is highly reactive, readily forming conjugates with cellular molecules. researchgate.net This reactivity underlies their diverse biological activities, which have been the subject of extensive research. These activities include antioxidant, anti-inflammatory, and antimicrobial properties. nih.govplantarchives.orgontosight.ai

Significance of Aliphatic Isothiocyanates in Natural Systems and Research

Aliphatic isothiocyanates are characterized by having an alkyl group attached to the isothiocyanate functional group. foodandnutritionjournal.org This class includes well-studied compounds such as sulforaphane (B1684495) and erucin. nih.govresearchgate.net The nature of the alkyl side chain significantly influences the compound's physical and chemical properties, including its reactivity and stability. chemrxiv.org

In natural systems, aliphatic isothiocyanates play a crucial role in plant defense against herbivores and pathogens. plantarchives.org Their pungent taste and antimicrobial properties can deter feeding and inhibit microbial growth. plantarchives.orgmdpi.com

In research, aliphatic isothiocyanates are investigated for a range of potential health-promoting effects. Studies have explored their ability to modulate various cellular processes. For instance, some aliphatic isothiocyanates have been shown to act as antagonists of the aryl hydrocarbon (Ah) receptor, a factor in chemical carcinogenesis. nih.govresearchgate.net The length and functionalization of the aliphatic chain are key determinants of their biological activity.

Specific Academic Relevance of (S)-(+)-2-Hexyl Isothiocyanate

This compound is a specific stereoisomer of 2-hexyl isothiocyanate. The designation "(S)" refers to the specific three-dimensional arrangement of the atoms around the chiral center at the second carbon of the hexyl chain, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that it rotates plane-polarized light in the dextrorotatory direction. This stereochemical specificity is a critical aspect of its academic interest, as different stereoisomers of a compound can exhibit distinct biological activities.

The structure of this compound, with the isothiocyanate group attached to the second carbon, creates a branched structure, distinguishing it from its linear isomer, 1-hexyl isothiocyanate. This structural difference has implications for its reactivity and how it interacts with biological systems.

Research into specific, less common isothiocyanates like this compound is crucial for understanding structure-activity relationships within this class of compounds. By studying the effects of this particular molecule, researchers can gain insights into how the position of the functional group and the stereochemistry of the chiral center influence biological outcomes. While much of the research on hexyl isothiocyanate derivatives has focused on compounds like 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) found in wasabi, the study of this compound contributes to a more comprehensive understanding of the broader family of hexyl isothiocyanates. tandfonline.comcaymanchem.comnih.gov

Table 1: Chemical Properties of this compound

Property Value
CAS Number 737000-96-3
Molecular Formula C₇H₁₃NS
Molecular Weight 143.25 g/mol
Density 0.917 g/cm³
Refractive Index 1.4864

This data is compiled from multiple sources. wwmponline.comchemsrc.comchemsrc.com

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
1-hexyl isothiocyanate
2-hexyl isothiocyanate
6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC)
Allyl isothiocyanate
Benzyl (B1604629) isothiocyanate
Erucin
Phenethyl isothiocyanate

Properties

IUPAC Name

(2S)-2-isothiocyanatohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZWLZBNDSJSQF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426869
Record name (S)-(+)-2-HEXYL ISOTHIOCYANATE
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Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-96-3
Record name (2S)-2-Isothiocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-2-HEXYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence, Biosynthesis, and Biotransformation Pathways

Presence in Brassicaceae Species (e.g., Wasabia japonica, Brassica Genus)

(S)-(+)-2-Hexyl isothiocyanate, as a member of the hexyl isothiocyanate family, is naturally found in various plants of the Brassicaceae family. These compounds are not present in their active form within intact plant tissues. Instead, they are stored as stable precursors known as glucosinolates. Specifically, hexyl isothiocyanate is derived from its corresponding glucosinolate precursor, hexylglucosinolate (also known as glucotropaeolin).

While the primary isothiocyanate in Wasabia japonica (wasabi) is 6-methylsulfinylhexyl isothiocyanate (6-MSITC), other isothiocyanates, including hexyl isothiocyanate, have been identified in the broader Brassica genus. For instance, hexyl isothiocyanate has been reported as a volatile compound in horseradish (Armoracia rusticana) and radish (Raphanus sativus), both of which are members of the Brassicaceae family. The concentration and specific profile of isothiocyanates can vary significantly between different species and even cultivars within the same species, influenced by genetic and environmental factors.

Table 1: Reported Occurrence of Hexyl Isothiocyanate in Select Brassicaceae Species

Common NameScientific NameReported Presence of Hexyl Isothiocyanate
HorseradishArmoracia rusticanaYes
RadishRaphanus sativusYes

Glucosinolate-Myrosinase System: Enzymatic Hydrolysis and Isothiocyanate Formation

The formation of this compound in plants is a direct result of the activation of the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". This defense mechanism is triggered when plant tissues are damaged, for instance, by herbivores or during food preparation. In intact plant cells, glucosinolates and the enzyme myrosinase are physically segregated. Upon tissue disruption, they come into contact, initiating a rapid enzymatic hydrolysis process.

Myrosinase (EC 3.2.1.147), a thioglucosidase glucohydrolase, is the key enzyme responsible for initiating the breakdown of glucosinolates. It catalyzes the cleavage of the β-thioglucosidic bond in the glucosinolate molecule. This enzymatic action releases a glucose molecule and an unstable intermediate aglucone, thiohydroximate-O-sulfonate. Myrosinases are found in various members of the Brassicaceae family and can also be produced by some gut bacteria, which can hydrolyze ingested glucosinolates.

Following the enzymatic cleavage by myrosinase, the resulting aglucone is highly unstable and undergoes a spontaneous chemical rearrangement. In what is known as a Lossen-type rearrangement, the aglucone is converted into the corresponding isothiocyanate. In the case of hexylglucosinolate, this rearrangement leads to the formation of hexyl isothiocyanate. This process is typically favored under neutral pH conditions.

The outcome of glucosinolate hydrolysis is not always the formation of isothiocyanates. The chemical environment, particularly pH, temperature, and the presence of certain ions, can significantly influence the nature of the final products.

pH: At a neutral pH (around 7.0), the formation of isothiocyanates is generally favored. However, under acidic conditions (pH < 5), the rearrangement of the aglucone can be diverted to produce nitriles instead of isothiocyanates. Conversely, at slightly alkaline pH values, isothiocyanate formation can be enhanced.

Temperature: Myrosinase activity is temperature-dependent. While moderate temperatures are optimal for enzymatic activity, high temperatures, such as those used in cooking, can denature and inactivate the enzyme, thereby preventing the formation of isothiocyanates from glucosinolates.

Ionic Conditions: The presence of certain metal ions, such as ferrous ions (Fe²⁺), can promote the formation of nitriles over isothiocyanates.

Table 2: Influence of Reaction Conditions on Glucosinolate Hydrolysis Products

ConditionPredominant Product(s)
Neutral pH (~7.0)Isothiocyanates
Acidic pH (< 5.0)Nitriles
High TemperatureNo hydrolysis (myrosinase inactivation)
Presence of Fe²⁺ ionsNitriles

In addition to pH and temperature, the presence of other proteins can also influence the products of glucosinolate hydrolysis. Epithiospecifier proteins (ESPs) are a notable example. When ESPs are present, they can interact with the unstable aglucone intermediate, diverting the reaction away from isothiocyanate formation and towards the production of nitriles or epithionitriles (if the glucosinolate has a terminal double bond in its side chain). The presence and activity of ESPs can vary between different plant species and tissues, contributing to the diversity of glucosinolate breakdown products observed in nature.

Biosynthetic Precursors and Pathways in Plants

The direct precursor to this compound is its corresponding glucosinolate, hexylglucosinolate. The biosynthesis of aliphatic glucosinolates, such as hexylglucosinolate, is a multi-step process that begins with amino acids.

The biosynthesis of aliphatic glucosinolates involves three main stages:

Chain Elongation: The process starts with the amino acid methionine. A series of enzymatic reactions, involving enzymes like methylthioalkylmalate synthases (MAMs), isopropylmalate isomerases (IPMIs), and isopropylmalate dehydrogenases (IPMDHs), adds methylene (B1212753) groups (-CH₂-) to the side chain of methionine. For hexylglucosinolate, this chain elongation process would proceed through several cycles to achieve the six-carbon chain.

Formation of the Core Glucosinolate Structure: The chain-elongated amino acid is then converted into the core glucosinolate structure through a series of reactions involving oxidation, C-S bond formation, glucosylation, and sulfation.

Secondary Modifications: The core glucosinolate structure can undergo further modifications to the side chain, although for simple alkyl glucosinolates like hexylglucosinolate, these are minimal.

The specific enzymes and regulatory genes involved in the biosynthesis of C6-chain elongated glucosinolates like hexylglucosinolate are part of a complex and highly regulated metabolic network within the plant.

Metabolic Transformations of Isothiocyanates in Biological Systems (e.g., Mercapturic Acid Pathway)

The biotransformation of isothiocyanates, including this compound, in biological systems is a critical process that facilitates their elimination from the body. The primary route for this metabolic conversion is the mercapturic acid pathway, a major detoxification mechanism for a wide range of electrophilic compounds. nih.govnih.gov This pathway transforms lipophilic isothiocyanates into more water-soluble metabolites that can be readily excreted, primarily in the urine. oregonstate.edunih.gov

The initial and pivotal step in the mercapturic acid pathway is the conjugation of the isothiocyanate with the endogenous tripeptide, glutathione (B108866) (GSH). nih.govmdpi.com This reaction, which can occur non-enzymatically, is significantly accelerated by a superfamily of enzymes known as glutathione S-transferases (GSTs). nih.govjohnshopkins.edu The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is attacked by the nucleophilic thiol group of glutathione, leading to the formation of a dithiocarbamate (B8719985) conjugate. oregonstate.edu Human GST isoenzymes, such as GSTP1-1 and GSTM1-1, have been shown to be efficient catalysts for this conjugation with various isothiocyanates. nih.govjohnshopkins.edu

Following the initial conjugation with glutathione, the resulting glutathione S-conjugate undergoes sequential enzymatic degradation. First, the γ-glutamyl moiety is removed by the action of γ-glutamyltranspeptidase. Subsequently, the glycine (B1666218) residue is cleaved by a dipeptidase, yielding a cysteine S-conjugate. The final step in the formation of the mercapturic acid is the N-acetylation of the cysteine conjugate, a reaction catalyzed by cysteine S-conjugate N-acetyltransferase. nih.govnih.govtandfonline.com The resulting N-acetyl-L-cysteine S-conjugate, or mercapturic acid, is a water-soluble compound that is efficiently eliminated from the body through renal excretion. nih.govtandfonline.com

While the general steps of the mercapturic acid pathway are well-established for numerous isothiocyanates, detailed research findings specifically elucidating the metabolic transformations of this compound are limited in the reviewed literature. However, based on the established pathway for other isothiocyanates like sulforaphane (B1684495), it is anticipated that this compound follows a similar metabolic fate. nih.govnih.gov For instance, studies on sulforaphane have identified its glutathione conjugate and subsequent mercapturic acid pathway metabolites, including the N-acetylcysteine conjugate, in urine and bile. nih.gov It is concluded that glutathione conjugation is the major pathway for the elimination of the parent compound and its metabolites. nih.gov

The table below outlines the sequential steps and key enzymes involved in the mercapturic acid pathway for isothiocyanates.

StepMetabolite FormedKey Enzyme(s)
1. Glutathione Conjugation Isothiocyanate-Glutathione Conjugate (Dithiocarbamate)Glutathione S-Transferases (GSTs)
2. Removal of Glutamate (B1630785) Isothiocyanate-Cysteinylglycine Conjugateγ-Glutamyltranspeptidase
3. Removal of Glycine Isothiocyanate-Cysteine ConjugateDipeptidases
4. N-Acetylation Isothiocyanate-N-Acetylcysteine Conjugate (Mercapturic Acid)Cysteine S-conjugate N-acetyltransferase

Chemical Synthesis and Stereoselective Preparation of S + 2 Hexyl Isothiocyanate

Overview of Synthetic Methodologies for Isothiocyanates

Numerous synthetic routes to isothiocyanates have been developed, broadly categorized based on the starting materials, which include primary amines, alcohols, carboxylic acids, and alkenes. chemrxiv.orgrsc.orgresearchgate.net The most prevalent and versatile methods typically start from primary amines, owing to their wide availability. chemrxiv.orgrsc.org Key approaches include the reaction of primary amines with carbon disulfide, tandem Staudinger/aza-Wittig reactions, and the use of microwave assistance to enhance reaction efficiency. nih.gov

One of the most common and well-established methods for synthesizing isothiocyanates begins with the reaction of a primary amine with carbon disulfide (CS₂). nih.govchemrxiv.org This reaction, typically carried out in the presence of a base, proceeds through a dithiocarbamate (B8719985) salt intermediate. nih.govcbijournal.com The dithiocarbamate salt can be isolated or, more commonly, generated in situ before being converted to the final isothiocyanate product through a desulfurization step. nih.govorganic-chemistry.org

The general mechanism involves two main stages:

Formation of the dithiocarbamate salt : The primary amine acts as a nucleophile, attacking the carbon of carbon disulfide. A base, such as triethylamine (B128534) (Et₃N) or an alkali hydroxide, facilitates this step. nih.govcbijournal.com

Decomposition of the dithiocarbamate : The intermediate salt is then treated with a desulfurizing agent, which promotes the elimination of a sulfur-containing byproduct to yield the isothiocyanate. nih.gov

This two-step, one-pot procedure is widely used for preparing a variety of alkyl and aryl isothiocyanates. organic-chemistry.org

The critical step in the amine/CS₂ method is the decomposition of the dithiocarbamate intermediate, which is achieved using a variety of desulfurizing agents. mdpi.com The choice of reagent is crucial and depends on factors like substrate compatibility, reaction conditions, and toxicity. mdpi.com

Thiophosgene (B130339) : Historically, thiophosgene (CSCl₂) was a primary reagent for converting amines directly to isothiocyanates. nih.govijacskros.com However, due to its high toxicity, safer and more environmentally benign alternatives have been sought. chemrxiv.orgorganic-chemistry.org

Cyanuric Chloride (TCT) : Cyanuric chloride is an effective desulfurating agent used in the synthesis of isothiocyanates from dithiocarbamates. mdpi.com

Sodium Persulfate (Na₂S₂O₈) : This reagent offers an efficient and "green" alternative, as the reaction can be conducted in water. nih.govrsc.org The sodium persulfate-mediated method is notable for its wide substrate scope, including alkyl, aryl, and amino acid derivatives, and its compatibility with various functional groups. nih.govrsc.org Crucially, this method allows for the synthesis of chiral isothiocyanates from chiral amines without significant racemization. nih.govrsc.org

Di-tert-butyl Dicarbonate (Boc₂O) : The use of Boc₂O as a desulfurizing agent is advantageous because its byproducts (CO₂, COS, and tert-butanol) are volatile and easily removed by evaporation, simplifying the work-up procedure. cbijournal.comresearchgate.netkiku.dk This method, often catalyzed by 4-(Dimethylamino)pyridine (DMAP) or 1,4-Diazabicyclo[2.2.2]octane (DABCO), provides clean and rapid preparation of isothiocyanates in high yields. cbijournal.comkiku.dk

Other effective desulfurization agents include tosyl chloride, ethyl chloroformate, iodine, and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). nih.govorganic-chemistry.orgmdpi.comorganic-chemistry.org

Desulfurizing ReagentKey FeaturesReferences
ThiophosgeneTraditional reagent, highly effective but very toxic. nih.govijacskros.com
Cyanuric ChlorideEfficient desulfurating agent. mdpi.com
Sodium Persulfate (Na₂S₂O₈)"Green" reagent (usable in water), broad scope, suitable for chiral synthesis. nih.govrsc.org
Di-tert-butyl Dicarbonate (Boc₂O)Produces volatile byproducts, leading to simple work-up. cbijournal.comresearchgate.netkiku.dk
Tosyl Chloride (TsCl)Facile and general protocol for various alkyl and aryl isothiocyanates. organic-chemistry.org
Propane Phosphonic Acid Anhydride (T3P®)Green, safe reagent with water-soluble byproducts, avoids racemization. organic-chemistry.org

A powerful and versatile method for isothiocyanate synthesis is the tandem Staudinger/aza-Wittig reaction. nih.govmdpi.com This process typically begins with an organic azide (B81097), which reacts with a phosphine (B1218219) (commonly triphenylphosphine) to form an iminophosphorane intermediate via the Staudinger reaction. mdpi.comjst.go.jp This intermediate is not isolated but is treated directly with carbon disulfide in an aza-Wittig reaction to afford the desired isothiocyanate and triphenylphosphine (B44618) sulfide (B99878) as a byproduct. nih.govjst.go.jp

This methodology is noted for its excellent yields and broad applicability to alkyl, aryl, and even sugar-derived isothiocyanates. nih.gov A significant advantage of this reaction is its compatibility with various protecting groups, such as Boc, Cbz, and Fmoc, making it highly suitable for complex molecules like amino acid derivatives. nih.govrsc.org Furthermore, the reaction conditions are mild, and it is known to proceed without racemization, which is critical for preparing chiral compounds. nih.govrsc.org

The application of microwave irradiation has emerged as a valuable technique to improve the efficiency of isothiocyanate synthesis. nih.govtandfonline.com Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically reduced reaction times, increased yields, and sometimes enhanced selectivity. tandfonline.comtandfonline.com This technology has been successfully applied to various synthetic routes, including the desulfurization of dithiocarbamates and the thionation of isocyanides using Lawesson's reagent. nih.govtandfonline.comtandfonline.com The rapid and efficient heating provided by microwaves can accelerate reactions that would otherwise require prolonged heating, making it a practical tool for the high-throughput synthesis of isothiocyanate libraries. nih.gov

Stereoselective Synthesis of Chiral Isothiocyanates

The synthesis of a specific enantiomer, such as (S)-(+)-2-Hexyl isothiocyanate, requires careful control of stereochemistry. The primary challenge is to perform the chemical transformations without affecting the integrity of the chiral center.

The most direct strategy for preparing an enantiomerically pure isothiocyanate is to start with a chiral precursor and employ a synthetic route that does not cause racemization. For this compound, this would typically involve starting with (S)-2-aminohexane. The key is to select reagents and reaction conditions that are sufficiently mild to preserve the stereocenter.

Several of the modern synthetic methodologies discussed are well-suited for this purpose:

Sodium Persulfate Method : The desulfurization of dithiocarbamates using sodium persulfate in water is an effective method for preparing chiral isothiocyanates from chiral amines without loss of enantiomeric purity. nih.govrsc.org

Tandem Staudinger/Aza-Wittig Reaction : This reaction is particularly valuable for stereoselective synthesis. nih.gov It is explicitly reported that no racemization is observed during the conversion of Nβ-protected alkyl azides to the corresponding isothiocyanates, making it an excellent choice for synthesizing chiral products. nih.govrsc.org

Mild Desulfurizing Agents : Reagents such as T3P® and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been successfully used to synthesize isothiocyanate derivatives of optically active amines and amino acids with low or no racemization. organic-chemistry.orgnih.gov

Therefore, the stereoselective synthesis of this compound can be reliably achieved by reacting (S)-2-aminohexane with carbon disulfide, followed by desulfurization with a reagent known to preserve stereochemical integrity, such as sodium persulfate, or by converting a chiral azide precursor via the Staudinger/aza-Wittig pathway.

Confirmation of Absolute Configuration (e.g., Circular Dichroism)

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. For this compound, the "(S)" designation refers to the specific stereochemistry at the chiral center (the second carbon atom). This configuration is experimentally confirmed using chiroptical techniques, most notably Circular Dichroism (CD) spectroscopy.

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is a plot of this difference in absorption versus wavelength. A key feature of a CD spectrum is the Cotton effect, which is the characteristic change in sign of the CD signal in the vicinity of an absorption band. The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the enantiomer being analyzed.

For chiral alkyl isothiocyanates, the isothiocyanate (-N=C=S) group acts as a chromophore. Research on similar chiral isothiocyanates, such as those derived from amino acids, has established a correlation between the sign of the Cotton effect and the absolute configuration. It has been demonstrated that for S-enantiomers of chiral isothiocyanates, a positive Cotton effect is typically observed in their CD spectra. nih.gov This empirical rule allows for the confident assignment of the absolute configuration of newly synthesized chiral isothiocyanates by comparing their CD spectra to those of known standards or by applying established correlations.

Therefore, the absolute configuration of (+)-2-Hexyl isothiocyanate is confirmed as (S) by obtaining its circular dichroism spectrum and observing a positive Cotton effect in the region of the isothiocyanate chromophore's absorption.

Derivatization Reactions of Isothiocyanates for Structural Modification

The isothiocyanate functional group is characterized by its electrophilic carbon atom, which is susceptible to attack by various nucleophiles. This reactivity allows for a wide range of derivatization reactions, enabling the structural modification of this compound to produce a variety of new compounds with potentially different chemical and biological properties.

Nucleophilic Addition Reactions with Alcohols, Amines, and Thiols

Isothiocyanates readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols. The general mechanism involves the attack of the nucleophile on the central carbon atom of the isothiocyanate group, followed by protonation of the nitrogen atom.

With Alcohols: The reaction of an isothiocyanate with an alcohol yields a thiocarbamate (also known as a thionocarbamate). This reaction is typically carried out by heating the isothiocyanate with the alcohol, sometimes in the presence of a base catalyst to enhance the nucleophilicity of the alcohol. Studies have shown that the reaction of isothiocyanates with long-chain alcohols like n-hexanol proceeds to give the corresponding N-aryl-O-alkyl thiocarbamates. rsc.org

With Amines: The reaction with primary or secondary amines is generally rapid and exothermic, producing substituted thioureas. This is a very common and efficient method for the synthesis of a wide variety of thiourea (B124793) derivatives. The reaction proceeds readily by mixing the isothiocyanate and the amine, often without the need for a catalyst or external heating.

With Thiols: Thiols react with isothiocyanates to form dithiocarbamates. This reaction is of particular interest as it is often reversible. The dithiocarbamate adduct can dissociate back to the starting isothiocyanate and thiol, or the isothiocyanate moiety can be transferred to another, more nucleophilic thiol.

Formation of Thiocarbamates, Ureas, and Thioureas

The nucleophilic addition reactions described above lead to the formation of three important classes of sulfur- and nitrogen-containing compounds:

Thiocarbamates: Formed from the reaction of isothiocyanates with alcohols.

Ureas: While isocyanates react with amines to form ureas, the analogous reaction of isothiocyanates with amines yields thioureas.

Thioureas: Formed from the reaction of isothiocyanates with amines.

Dithiocarbamates: Formed from the reaction of isothiocyanates with thiols.

These derivatization reactions are highly valuable in synthetic organic chemistry for creating diverse molecular structures. The following interactive data tables provide illustrative examples of these transformations with representative nucleophiles.

Table 1: Synthesis of a Thiocarbamate from this compound

Reactant 1 Reactant 2 Product Reaction Conditions Yield

Table 2: Synthesis of a Thiourea from this compound

Reactant 1 Reactant 2 Product Reaction Conditions Yield

Table 3: Synthesis of a Dithiocarbamate from this compound

Reactant 1 Reactant 2 Product Reaction Conditions Yield

Advanced Analytical Methodologies for Detection and Quantification

Extraction Techniques from Biological and Plant Matrices

The initial and critical step in the analysis of (S)-(+)-2-Hexyl isothiocyanate is its isolation from the sample matrix. The choice of an optimal extraction method is paramount as it directly influences the recovery and subsequent quantification of the analyte. nih.gov Isothiocyanates are secondary metabolites formed by the enzymatic hydrolysis of glucosinolates when plant tissue is disrupted. nih.govmostwiedzy.pl The extraction procedure must, therefore, be efficient in isolating these liberated compounds.

Conventional solvent extraction remains a widely applied technique for the isolation of isothiocyanates from plant materials. mdpi.comresearcher.life This method operates on the principle of dissolving the target compound in a suitable organic solvent. researchgate.net The selection of the solvent is crucial and is based on the polarity of the target isothiocyanate. For many isothiocyanates, which are relatively non-polar, solvents like dichloromethane (B109758) (CH₂Cl₂), ethyl acetate, methanol, ethanol (B145695), and n-hexane are commonly employed. nih.govmdpi.comnih.gov

Research on sulforaphane (B1684495), a related isothiocyanate, has shown that dichloromethane is a preferred solvent under certain optimized conditions, while another study found ethanol to yield the highest extraction efficiency compared to hexane. nih.gov The process often involves maceration, percolation, or Soxhlet extraction, which, while effective, can be time-consuming and require significant volumes of organic solvents. researchgate.netphytojournal.com For subsequent analysis by gas chromatography, dichloromethane is a frequently used extraction solvent. mdpi.com

SolventPolarityTypical Application for ITCsReference
Dichloromethane (CH₂Cl₂)MediumExtraction for GC-MS analysis; general extraction of ITCs like sulforaphane. nih.govmdpi.com
Ethyl AcetateMediumGeneral extraction of ITCs from plant sources. nih.govnih.gov
EthanolPolarShown to have high extraction yield for sulforaphane. nih.gov
n-HexaneNon-polarUsed for extracting less polar ITCs. nih.gov
ChloroformMediumGeneral extraction of ITCs from plant sources. nih.gov

Hydrodistillation is an extraction technique particularly suited for volatile compounds such as isothiocyanates. mdpi.com This method involves co-distillation of the plant material with water. The resulting vapor, containing water and the volatile essential oils, is condensed, and the oil is then separated from the aqueous phase. researchgate.net The Clevenger-type apparatus is commonly employed for this purpose in laboratory settings. mdpi.comresearchgate.net

While hydrodistillation is effective for extracting a variety of volatile ITCs from the essential oils of cruciferous vegetables, it has certain limitations. mdpi.com The process can be lengthy, sometimes requiring several hours for completion. nih.gov Furthermore, the use of heat can potentially lead to the degradation of thermally sensitive compounds through hydrolysis or oxidation. researchgate.net More advanced methods, such as microwave-assisted hydrodistillation, have been developed to shorten the extraction time and reduce energy consumption compared to the conventional method. nih.gov

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are employed to separate this compound from other co-extracted compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical methods used for the qualitative and quantitative analysis of isothiocyanates. mdpi.comresearcher.life

HPLC is a cornerstone technique for the analysis of isothiocyanates. mdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase. For hexyl isothiocyanate, a specific RP-HPLC method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric or formic acid. sielc.com

Due to the lack of a strong chromophore in some isothiocyanates, detection can be challenging. mdpi.com Therefore, UV detectors set at low wavelengths (e.g., 196-220 nm) are often used. mdpi.comjst.go.jp To enhance sensitivity and specificity, pre-column derivatization is a common strategy. mdpi.com Reagents like N-acetyl-L-cysteine (NAC) or 2-naphthalenethiol (B184263) (2-NT) react with the isothiocyanate group to form a derivative that is more easily detectable by UV/Vis or mass spectrometry detectors. mostwiedzy.plnih.gov HPLC systems can be coupled with various detectors, including Diode Array Detectors (DAD) for spectral confirmation and Mass Spectrometry (MS) for definitive identification. mostwiedzy.pl

Summary of HPLC Methods for Isothiocyanate Analysis
AnalyteColumnMobile PhaseDetectorDerivatizationReference
Hexyl isothiocyanateNewcrom R1Acetonitrile, Water, Phosphoric AcidNot Specified (MS compatible with Formic Acid)None sielc.com
6-(methylsulfinyl)hexyl isothiocyanate (6-MITC)ODS (C18)Methanol, 0.1% Trifluoroacetic Acid (TFA)UV (220 nm), MS/APCINone jst.go.jp
Various ITCsNot SpecifiedNot SpecifiedDAD, MSN-acetyl-L-cysteine (NAC) mostwiedzy.pl
SulforaphaneNot SpecifiedAcetonitrile, Phosphate BufferUV/Vis2-naphthalenethiol (2-NT) nih.gov

UHPLC-MS offers significant advantages over conventional HPLC, including higher resolution, greater sensitivity, and faster analysis times. This technique uses columns with smaller particle sizes (<2 µm), which results in sharper peaks and better separation efficiency. acs.orgnih.gov When coupled with a mass spectrometer, typically via an electrospray ionization (ESI) source, it provides highly sensitive and selective quantification. acs.orgnih.gov

For ITC analysis, UHPLC-MS methods often involve derivatization with reagents like N-acetyl-L-cysteine (NAC) to improve ionization efficiency. acs.orgnih.gov The mass spectrometer can be operated in various modes, such as multiple reaction monitoring (MRM), to achieve very low limits of detection and quantification, making it suitable for analyzing trace amounts of this compound in complex biological samples. nih.govnih.gov

Example UHPLC-MS Parameters for Isothiocyanate Analysis
ParameterDescriptionReference
TechniqueReversed-Phase UHPLC coupled to ESI-MS/MS acs.orgnih.gov
ColumnZorbax Eclipse Plus C18 (1.8 µm) nih.gov
Mobile PhaseGradient elution with water/formic acid and methanol/acetonitrile acs.orgnih.gov
IonizationHeated Electrospray Ionization (H-ESI) acs.orgnih.gov
DetectionTandem Mass Spectrometry (MS/MS), e.g., Multiple Reaction Monitoring (MRM) nih.gov
DerivatizationOften performed with N-acetyl-L-cysteine (NAC) to enhance ionization acs.orgnih.gov

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it inherently suitable for many isothiocyanates. nih.govresearchgate.net In this method, the sample is vaporized in a heated inlet and separated on a long capillary column before being detected by a mass spectrometer. researchgate.net The high resolving power of the capillary column allows for the separation of complex mixtures. Identification is achieved by comparing the mass spectrum of the analyte to spectral libraries like the NIST database. researchgate.net

However, a significant drawback of GC-based methods for isothiocyanates is their potential for thermal degradation. mdpi.com The high temperatures used in the GC injector port can cause some ITCs to decompose or rearrange into other compounds, leading to inaccurate quantification. mostwiedzy.plnih.gov For example, allyl isothiocyanate has been shown to transform into allyl thiocyanate (B1210189) under GC conditions. nih.gov Therefore, while GC-MS is a valuable tool, careful method development and validation are required to ensure the analytical results accurately reflect the sample's composition. mostwiedzy.pl

Derivatization Strategies for Enhanced Detection and Stability

Chemical derivatization is a cornerstone of isothiocyanate analysis, converting the target analyte into a more stable and easily detectable form. nih.gov This pre-analytical step is crucial for improving chromatographic separation and enhancing the response in various detector systems.

Pre-column Derivatization (e.g., N-acetyl-L-cysteine, Ammonia)

N-acetyl-L-cysteine (NAC): Derivatization with thiol-containing compounds, particularly N-acetyl-L-cysteine (NAC), is a widely adopted strategy. nih.govresearchgate.net The reaction between an isothiocyanate and NAC results in the formation of a stable dithiocarbamate (B8719985) conjugate. mostwiedzy.plresearchgate.net This process offers several analytical advantages: it significantly increases the stability of the otherwise volatile ITC, improves its chromatographic properties on reversed-phase columns, and enhances its ionization efficiency for mass spectrometry. researchgate.netnih.gov A common procedure involves incubating the isothiocyanate sample with a solution of NAC and sodium bicarbonate, for example at 50°C for one hour, before analysis by HPLC coupled to a diode array detector (DAD) or a mass spectrometer. nih.govresearchgate.netmostwiedzy.plresearchgate.net One study successfully detected the conjugate of 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC), a related hexyl derivative, with NAC using HPLC-MS, observing the [M+H]+ ion for the conjugate at an m/z of 369. jst.go.jp

Ammonia (B1221849): Reaction with ammonia provides another effective route for derivatization. nih.govnih.gov This method converts isothiocyanates into their corresponding thiourea (B124793) derivatives. nih.gov The thiourea functional group introduces a UV-absorbing chromophore, making the derivative suitable for quantification by HPLC with UV detection. nih.govmdpi.com This approach is versatile, proving efficient for both hydrophobic and hydrophilic isothiocyanates. nih.gov Furthermore, ammonia derivatization can be applied to samples from biological matrices to quantify the total isothiocyanate content, as it can also convert reactive ITC adducts back to a quantifiable thiourea form. nih.govresearchgate.net

Table 1: Comparison of Common Derivatization Reagents for Isothiocyanate Analysis
Derivatizing ReagentDerivative ProductPrimary Analytical AdvantageN-acetyl-L-cysteine (NAC)DithiocarbamateIncreases stability and enhances ionization for mass spectrometry. researchgate.netnih.govAmmoniaThioureaAdds a UV chromophore for HPLC-UV detection and stabilizes the compound. nih.govmdpi.com

Analysis of Isothiocyanate Adducts and Metabolites

In biological systems, isothiocyanates are known to be metabolized primarily through the mercapturic acid pathway. researchgate.net This pathway involves the initial conjugation of the isothiocyanate with endogenous glutathione (B108866) (GSH). This initial adduct is then sequentially metabolized to a cysteinylglycine (B43971) conjugate, a cysteine conjugate, and finally, an N-acetyl-L-cysteine (NAC) conjugate, which is typically excreted. nih.gov

The analysis of these adducts and metabolites is crucial for pharmacokinetic and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for this purpose, allowing for the simultaneous detection and quantification of the parent isothiocyanate and its various metabolic forms in biological fluids like plasma and urine. nih.govnih.gov For instance, a validated LC-MS/MS method was developed to determine benzyl (B1604629) isothiocyanate and its glutathione, cysteinylglycine, cysteine, and N-acetyl-L-cysteine metabolites in human plasma and urine. nih.gov Such studies are critical for understanding how compounds like this compound are processed in the body.

Mass Spectrometry Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound and its derivatives, offering unparalleled sensitivity and specificity for both identification and quantification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which enables the determination of the elemental composition of an analyte with great confidence. This capability is invaluable for the structural elucidation of unknown metabolites or derivatization products of this compound. mdpi.com Techniques like Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS/MS) can be employed for the precise and simultaneous determination of isothiocyanates and related compounds, sometimes even without the need for a derivatization step. mdpi.com The high resolving power of HRMS helps to differentiate analytes from background matrix interferences, leading to more reliable qualitative and quantitative results.

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for quantifying low levels of isothiocyanates and their metabolites in complex biological matrices. nih.govnih.gov This technique offers exceptional selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes. researchgate.nethkbu.edu.hk

In a typical LC-MS/MS workflow, the analyte of interest (e.g., an NAC conjugate of 2-hexyl isothiocyanate) is separated chromatographically and then ionized. The mass spectrometer selects the specific mass-to-charge ratio (m/z) of this parent ion, subjects it to fragmentation, and then detects one or more specific fragment ions. This process, known as multiple reaction monitoring (MRM), significantly reduces chemical noise and allows for accurate quantification even at very low concentrations. researchgate.netnih.gov This approach has been successfully used to profile the full suite of mercapturic acid metabolites for various isothiocyanates, confirming its applicability for detailed pharmacokinetic studies of this compound. nih.govwsu.edu

Table 2: Common Isothiocyanate Metabolites of the Mercapturic Acid Pathway
MetaboliteAbbreviationDescriptionGlutathione conjugateITC-GSHInitial product of conjugation with glutathione. nih.govCysteinylglycine conjugateITC-CGFormed after the removal of the glutamate (B1630785) residue from the GSH conjugate. nih.govCysteine conjugateITC-CysFormed after the removal of the glycine (B1666218) residue from the CG conjugate. nih.govN-acetyl-L-cysteine conjugateITC-NACThe final, typically excreted, metabolite formed by acetylation of the cysteine conjugate. nih.gov

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on "this compound" to generate a detailed article covering the requested mechanisms of biological action. Research on the specific effects of this particular isothiocyanate isomer on the outlined cellular signaling pathways and cell cycle progression is not available in the public domain.

The majority of existing research on hexyl isothiocyanates focuses on related compounds, such as 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) from Wasabi, or provides general information about the isothiocyanate class of compounds. Extrapolating these findings to "this compound" would not be scientifically accurate and would violate the instruction to focus solely on the specified compound.

Therefore, it is not possible to provide a scientifically rigorous and detailed article on the "Mechanisms of Biological Action in Cellular and Pre-Clinical Models" for "this compound" as per the structured outline. Further research specifically investigating this compound is needed to elucidate its biological activities.

Mechanisms of Biological Action in Cellular and Pre Clinical Models

Effects on Cell Cycle Progression

Underlying Molecular Regulators of Cell Cycle Checkpoints

The progression of the cell cycle is a tightly regulated process governed by a series of checkpoints, which ensure the fidelity of DNA replication and chromosome segregation. Key molecular regulators in this process include cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. The activity of these complexes dictates the transition between different phases of the cell cycle.

Research into the effects of various isothiocyanates (ITCs) on cancer cells has frequently pointed towards the induction of cell cycle arrest, particularly at the G2/M transition. This arrest prevents cells from entering mitosis, providing an opportunity for DNA repair or, alternatively, shunting the cell towards apoptosis. The primary molecular players implicated in ITC-induced G2/M arrest are the Cyclin B1/CDK1 (also known as Cdc2) complex.

Studies on isothiocyanates structurally related to (S)-(+)-2-Hexyl isothiocyanate have demonstrated a marked reduction in the protein levels and activity of the Cyclin B1/CDK1 complex following treatment. For instance, allyl isothiocyanate has been shown to significantly decrease both CDK1 and Cyclin B protein levels, thereby arresting cells in the G2/M phase. Similarly, sulforaphane (B1684495), another well-studied isothiocyanate, induces G2/M arrest through the downregulation of Cyclin B1.

In the context of 6-(methylsulfinyl) hexyl isothiocyanate (6-MITC), a compound closely related to this compound, investigations in human chronic myelogenous leukemia K562 cells have revealed an upregulation of Cyclin B1 but a downregulation of its phosphorylated, active form, p-Cdc2, contributing to mitotic arrest. The transition from the G2 to M phase is critically dependent on the activation of the Cyclin B1/Cdc2 kinase complex. The inhibition of this complex's activity, either by reducing protein expression or by inhibitory phosphorylation, effectively halts the cell cycle at this checkpoint.

The table below summarizes the observed effects of related isothiocyanates on key molecular regulators of the G2/M checkpoint.

IsothiocyanateCell LineEffect on Cyclin B1Effect on CDK1/Cdc2Outcome
Allyl IsothiocyanateHuman brain malignant glioma GBM 8401Reduced protein levelsReduced activity and protein levelsG2/M Arrest
SulforaphaneCervical cancer cellsDownregulationNo change in expressionG2/M Arrest
6-(methylsulfinyl) hexyl isothiocyanateHuman chronic myelogenous leukemia K562UpregulationDownregulation of p-Cdc2Mitotic Arrest
Isothiocyanate MixtureHuman T leukemia Jurkat cellsModulation of expressionNot specifiedCell Cycle Arrest

Induction of Apoptosis and Programmed Cell Death

This compound and related compounds are potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating damaged or cancerous cells. nih.gov This process is orchestrated through a complex network of signaling pathways that can be broadly categorized as intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated). Evidence from studies on various isothiocyanates suggests that they can activate apoptosis through multiple, interconnected molecular pathways.

Mitochondrial-Mediated Apoptosis (Cytochrome c Release, Mitochondrial Potential)

The intrinsic pathway of apoptosis is centered on the mitochondria. A key event in this pathway is the permeabilization of the outer mitochondrial membrane, which leads to a loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors into the cytoplasm. nih.govnih.gov One of the most critical of these factors is cytochrome c. nih.gov

Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome, which initiates the caspase cascade. nih.gov Studies on 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC), a structurally similar compound, have shown that it can cause a loss of mitochondrial membrane potential and trigger the release of cytochrome c from the mitochondria into the cytosol in human colorectal cancer cells. nih.govresearchgate.net This directly implicates the mitochondrial pathway in its mechanism of inducing apoptosis. The disruption of mitochondrial integrity is a pivotal step, serving as a point of no return for the cell, committing it to apoptosis. nih.gov

Regulation of Bcl-2 Family Proteins (Bax, Bcl-2)

The integrity of the mitochondrial membrane is tightly controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes both pro-apoptotic members, such as Bcl-2-associated X protein (Bax), and anti-apoptotic members, like Bcl-2 itself. The balance between these opposing factions determines the cell's susceptibility to apoptotic stimuli. nih.gov An increase in the Bax/Bcl-2 ratio is a common trigger for mitochondrial permeabilization, as Bax can form pores in the outer mitochondrial membrane, facilitating cytochrome c release. nih.govnih.gov

Investigations into the effects of isothiocyanates have shown that they can modulate the expression of these key regulatory proteins. For example, benzyl (B1604629) isothiocyanate (BITC) has been observed to down-regulate the expression of the anti-apoptotic Bcl-2 protein and up-regulate the pro-apoptotic Bax protein in human melanoma cells. bond.edu.au In studies with 6-MSITC, an enhanced ratio of pro-apoptotic Bax to anti-apoptotic proteins was observed, leading to mitochondrial dysfunction. nih.govresearchgate.net However, another study on 6-MITC in leukemia cell lines reported an upregulation of Bcl-2, suggesting that the regulation of this protein family by isothiocyanates can be complex and may vary depending on the specific compound and cell type. mdpi.comnih.gov

Activation of Caspase Cascade

The execution phase of apoptosis is carried out by a family of cysteine proteases known as caspases. illinois.edu These enzymes exist as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. Initiator caspases (like caspase-9 in the intrinsic pathway and caspase-8 in the extrinsic pathway) are activated first, and they, in turn, cleave and activate effector caspases, such as caspase-3. nih.gov Active caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.govresearchwithrutgers.com

Numerous studies have demonstrated that isothiocyanates are potent activators of the caspase cascade. nih.gov Treatment of various cancer cell lines with ITCs, including phenethyl isothiocyanate and 6-MSITC, leads to a significant increase in the activity of caspase-3. nih.govresearchgate.netnih.govresearchwithrutgers.com The activation of caspase-3 is often a downstream consequence of cytochrome c release and the subsequent formation of the apoptosome. nih.govresearchgate.net Furthermore, the inhibition of caspase activity has been shown to block ITC-induced apoptosis, confirming the critical role of this enzyme family in the cell death process. nih.govresearchwithrutgers.com

Involvement of Death Receptor Pathways (e.g., DR5)

In addition to the intrinsic mitochondrial pathway, apoptosis can be initiated externally through the activation of death receptors on the cell surface. These receptors are members of the tumor necrosis factor (TNF) receptor superfamily and include Fas (CD95), TNF-R1, and death receptor 5 (DR5). Ligand binding to these receptors triggers a signaling cascade that leads to the activation of initiator caspase-8, which can then directly activate effector caspases or cleave the Bcl-2 family protein Bid, thereby engaging the mitochondrial pathway.

Evidence suggests that certain isothiocyanates can sensitize cancer cells to apoptosis by upregulating the expression of death receptors. For instance, phenethyl isothiocyanate (PEITC) has been shown to increase the levels of DR4 and DR5 in human cancer stem-like cells. nih.gov More specifically, for the closely related 6-MSITC, its apoptosis-inducing effects in colorectal cancer cells have been linked to the ERK1/2-mediated ELK1/CHOP/DR5 pathway, indicating a direct involvement of this death receptor in its mechanism of action. nih.gov This suggests that this compound may also leverage the extrinsic apoptotic pathway to exert its effects.

Modulation of Biotransformation Enzymes

The biological activity of xenobiotics, including isothiocyanates, is significantly influenced by their metabolism within the body. This biotransformation is primarily carried out by a suite of enzymes broadly categorized into Phase I and Phase II metabolizing enzymes. mdpi.comnih.gov Isothiocyanates have been shown to modulate the activity of both types of enzymes, a mechanism that is thought to contribute to their chemopreventive properties. researchwithrutgers.com

Phase I enzymes, predominantly the cytochrome P450 (CYP) superfamily, introduce or expose functional groups on xenobiotics, often through oxidation, reduction, or hydrolysis. nih.govyoutube.com This initial step can sometimes lead to the activation of a compound into a more reactive metabolite. Isothiocyanates have been reported to inhibit certain cytochrome P450 enzymes, which may prevent the metabolic activation of pro-carcinogens. researchwithrutgers.com

Phase II enzymes catalyze conjugation reactions, where an endogenous molecule (such as glutathione (B108866), glucuronic acid, or sulfate) is attached to the xenobiotic or its Phase I metabolite. youtube.combasicmedicalkey.com This process generally increases the water solubility of the compound, facilitating its excretion from the body and is considered a major detoxification pathway. mdpi.com A hallmark of many isothiocyanates is their ability to induce the expression and activity of Phase II enzymes, such as glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). researchwithrutgers.com This induction enhances the detoxification and elimination of carcinogens, thereby providing a protective effect against cancer development. The modulation of these biotransformation enzymes represents a key aspect of the biological action of isothiocyanates.

Inhibition of Phase I Cytochrome P450 Enzymes

Phase I enzymes, particularly the Cytochrome P450 (CYP) superfamily, are typically involved in the initial metabolic activation of various compounds. nih.govmdpi.com Research indicates that 6-MSITC can inhibit these enzymes. In a study involving rats, 6-MSITC was found to decrease the levels of several hepatic CYP enzymes, including CYP1A2, -2B2, -2E1, and -3A2, by 7–44%. mdpi.com The inhibition of these specific enzymes is significant, as they are involved in the metabolic activation of carcinogens. mdpi.com By reducing the activity of these Phase I enzymes, 6-MSITC is anticipated to slow the transformation of certain pro-carcinogens into their ultimate carcinogenic forms. mdpi.com The mechanism of inhibition by isothiocyanates can involve both competitive inhibition and direct covalent modification of the enzymes. nih.gov

Induction of Phase II Detoxifying Enzymes (e.g., Glutathione S-transferases, UDP-glucuronosyltransferases, NAD(P)H:quinone oxidoreductase-1)

A primary mechanism of action for 6-MSITC is the potent induction of Phase II detoxifying enzymes, which play a crucial role in promoting the elimination of harmful substances. mdpi.comcasi.org This induction is largely mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. nih.govacs.orgmdpi.com

NAD(P)H:quinone oxidoreductase-1 (NQO1): 6-MSITC has been shown to up-regulate the expression of NQO1. nih.govacs.org It achieves this by increasing the stability of the Nrf2 protein, a key transcription factor for antioxidant genes. mdpi.comnih.gov Under normal conditions, Nrf2 is targeted for degradation by the Keap1 protein. mdpi.com 6-MSITC modifies Keap1, which in turn inhibits the degradation of Nrf2. nih.govacs.org This leads to the accumulation of Nrf2 in the cell nucleus, where it binds to the ARE in promoter regions of genes like NQO1, thereby activating their transcription. mdpi.comnih.gov Treatment with 6-MSITC was found to extend the half-life of the Nrf2 protein from approximately 11.5 minutes to 35.2 minutes. nih.govacs.org

Glutathione S-transferases (GSTs): Isothiocyanates are recognized as potent inducers of GSTs. mdpi.commdpi.com These enzymes catalyze the conjugation of glutathione to various electrophilic substrates, rendering them more water-soluble and easier to excrete. mdpi.com While specific studies on 6-MSITC's effect on all GST isoenzymes are detailed, the general class of isothiocyanates is known to enhance GST activity, contributing to detoxification. casi.orgnih.gov

UDP-glucuronosyltransferases (UGTs): UGTs are another critical family of Phase II enzymes that enhance the elimination of non-polar drugs and other xenobiotics. nih.gov However, in one preclinical model, 6-MSITC did not significantly alter the activity of UGT towards specific substrates in hepatic microsomes. mdpi.com

Table 1: Effect of 6-MSITC on Detoxification Enzymes

Enzyme/Pathway Effect Mechanism of Action
Phase I Enzymes
Cytochrome P450 (CYP1A2, -2B2, -2E1, -3A2) Inhibition Decreased protein levels in rat liver. mdpi.com
Phase II Enzymes
Nrf2-ARE Pathway Activation Stabilizes Nrf2 protein by modifying Keap1, leading to increased nuclear accumulation and ARE binding. nih.govacs.org
NAD(P)H:quinone oxidoreductase 1 (NQO1) Induction Upregulated via activation of the Nrf2-ARE pathway. nih.govacs.org
Glutathione S-transferases (GSTs) Induction General effect of isothiocyanates, contributes to detoxification. mdpi.commdpi.com
UDP-glucuronosyltransferases (UGTs) No significant change Activity was not significantly altered in one preclinical study. mdpi.com

Anti-Inflammatory Effects

6-MSITC demonstrates significant anti-inflammatory properties by targeting key mediators and signaling pathways involved in the inflammatory response. nih.govnih.gov

Suppression of Pro-Inflammatory Mediators (e.g., COX-2, iNOS, Prostaglandin E2)

Overexpression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. nih.gov 6-MSITC has been repeatedly shown to strongly suppress the expression of both COX-2 and iNOS in cellular models stimulated with inflammatory agents like lipopolysaccharide (LPS). mdpi.comnih.govnih.govspandidos-publications.com

The suppression of COX-2 activity subsequently leads to a reduction in the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation. nih.govscispace.com The underlying mechanism for these effects involves the inhibition of multiple signal transduction pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK). mdpi.comnih.gov Specifically, 6-MSITC has been found to suppress iNOS expression by inhibiting the Janus kinase 2 (Jak2)-mediated JNK signaling cascade, which reduces the activation of the AP-1 transcription factor. nih.gov

Regulation of Inflammatory Cytokines (e.g., IL-1β, IL-6, TNF)

6-MSITC also exerts its anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. mdpi.comnih.gov Cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor (TNF) are crucial regulators of the immune system, and their overproduction can lead to systemic inflammation. nih.govnih.gov

In studies using human oral epithelial cells stimulated with TNF-α, 6-MSITC significantly inhibited the production of IL-6. nih.govnih.gov This effect was linked to the suppression of key signaling pathways, including those involving the signal transducer and activator of transcription 3 (STAT3) and the nuclear factor-κB (NF-κB). nih.govnih.gov Furthermore, gene expression profiling has shown that 6-MSITC can decrease the expression of genes for TNFα, IL-1β, and IL-6. nih.gov

Table 2: Anti-Inflammatory Targets of 6-MSITC

Mediator/Cytokine Effect Cellular Model/Stimulus
Pro-Inflammatory Mediators
Cyclooxygenase-2 (COX-2) Suppression Macrophages / LPS. nih.govnih.gov
Inducible Nitric Oxide Synthase (iNOS) Suppression Macrophages / LPS. mdpi.comnih.govnih.gov
Prostaglandin E2 (PGE2) Reduction Macrophages / LPS. spandidos-publications.comscispace.com
Inflammatory Cytokines
Interleukin-1β (IL-1β) Downregulation of gene expression General effect. nih.gov
Interleukin-6 (IL-6) Inhibition of production and gene expression Human oral epithelial cells / TNF-α. nih.govnih.gov
Tumor Necrosis Factor (TNF) Downregulation of gene expression General effect. nih.gov

Antioxidant Mechanisms

While often described as having antioxidant properties, the primary antioxidant mechanism of 6-MSITC appears to be indirect, functioning through the upregulation of the body's own antioxidant defenses rather than by direct chemical scavenging. frontiersin.orgmdpi.commdpi.com

Reactive Oxygen Species (ROS) Scavenging

Direct scavenging of reactive oxygen species (ROS) does not appear to be a major mechanism of action for 6-MSITC. One study specifically investigated its effect on superoxide (B77818) anions (O2•−), a key ROS. jst.go.jp In cell-free experiments designed to measure direct scavenging ability, 6-MSITC did not scavenge superoxide anions. jst.go.jp

However, in a cellular context using differentiated HL-60 cells, 6-MSITC did inhibit the generation of superoxide anions with an IC50 value of 28.9 µM. jst.go.jp The researchers concluded that 6-MSITC likely inhibits O2•− generation by interfering with the enzymatic activity of NADPH oxidase, the enzyme complex responsible for producing superoxide in these cells. jst.go.jp This points to an indirect antioxidant effect by inhibiting a source of ROS production, rather than direct scavenging of the ROS molecules themselves. jst.go.jp The broader antioxidant effects attributed to 6-MSITC are largely linked to its ability to activate the Nrf2 pathway, which boosts the expression of numerous protective antioxidant and detoxification enzymes. mdpi.com

Prevention of Oxidative Stress and Lipid Peroxidation

Isothiocyanates (ITCs) exhibit a dual role in modulating oxidative stress, which can be influenced by the specific compound and cellular context. Some ITCs, like phenethyl isothiocyanate (PEITC), have been shown to induce reactive oxygen species (ROS), leading to apoptosis in cancer cells. nih.govnih.govfrontiersin.org This pro-oxidant activity is linked to the electrophilic nature of ITCs, which can interact with nucleophilic molecules like glutathione (GSH), leading to its depletion and a subsequent increase in ROS. nih.govnih.gov In cancer stem cells, PEITC exposure has been observed to increase ROS levels. nih.gov

Conversely, ITCs are also known for their antioxidant properties, often mediated through the activation of the Nrf2/KEAP1 signaling pathway, which is crucial for the expression of cytoprotective and antioxidant enzymes. mdpi.commdpi.com For instance, 6-(methylsulfinyl) hexyl isothiocyanate (6-MITC), a compound structurally related to this compound, has demonstrated anti-inflammatory and antioxidant effects. mdpi.comnih.gov This protective mechanism is essential for the neuroprotective effects of certain ITCs. dntb.gov.ua The balance between the pro-oxidant and antioxidant effects of ITCs is a key determinant of their biological activity. While high levels of ROS can lead to cellular damage, including lipid peroxidation, the induction of antioxidant response pathways by ITCs can protect cells from oxidative stress. mdpi.com

Antimicrobial and Antifungal Activities

Isothiocyanates are recognized for their significant antimicrobial and antifungal properties against a wide range of human and plant pathogens. nih.govresearchgate.netresearchgate.netmdpi.commdpi.com The antimicrobial efficacy of ITCs is influenced by their chemical structure, with aromatic ITCs often exhibiting greater activity than aliphatic ones. mdpi.com For example, benzyl isothiocyanate (BITC) has been shown to be highly effective against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgmdpi.com

The antimicrobial action of ITCs is attributed to their ability to inactivate extracellular enzymes by cleaving disulfide bonds and inducing oxidative stress within the microbial cells. nih.gov Several ITCs, including allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), have demonstrated potent activity against pathogenic microorganisms such as Helicobacter pylori, E. coli, and Listeria monocytogenes. mdpi.commdpi.comnih.gov

In terms of antifungal activity, ITCs have been shown to inhibit the growth of various fungi by disrupting membrane integrity and inhibiting mycotoxin production. researchgate.netnih.govnih.gov For instance, ITCs extracted from horseradish have demonstrated concentration-dependent inhibition of pathogenic dermal fungi like Trichophyton rubrum and Microsporum canis. nih.gov The minimum inhibitory concentrations (MICs) for these fungi were found to be in the range of 100-200 μg/mL. nih.gov The volatile nature of some ITCs also contributes to their effectiveness as fumigants against fungal pathogens in agricultural applications. mdpi.com

IsothiocyanateTarget MicroorganismObserved EffectReference
Benzyl isothiocyanate (BITC)Methicillin-resistant Staphylococcus aureus (MRSA)Bactericidal, MIC ranging from 2.9 to 110 µg·mL−1 mdpi.com
Horseradish-extracted ITCsTrichophyton rubrum, Microsporum canisAntifungal, MICs of 200 and 100 µg/mL respectively nih.gov
Sulforaphane (SFN)Helicobacter pyloriAntibacterial, effective against antibiotic-resistant strains nih.govnih.gov
Allyl isothiocyanate (AITC)Campylobacter jejuniBactericidal, MIC of 50–200 μg mL−1 frontiersin.org

Antimutagenic and Antigenotoxic Properties in Cellular Models

Isothiocyanates have demonstrated notable antimutagenic and antigenotoxic properties in various cellular models. nih.gov These protective effects are crucial in the context of chemoprevention, as they can mitigate DNA damage induced by mutagens and genotoxic agents, thereby reducing the risk of mutations that can lead to cancer. mdpi.comnih.gov

One of the primary mechanisms underlying the antimutagenic activity of ITCs is the modulation of metabolic enzymes involved in the activation of pro-mutagens. nih.gov By inhibiting Phase I enzymes like cytochrome P450s, ITCs can prevent the conversion of certain chemicals into their mutagenic forms. nih.gov

Research on 6-(methylsulfinyl) hexyl isothiocyanate (6-MITC) has provided insights into the specific interactions between hexyl isothiocyanates and mutagenic agents. nih.govmdpi.com In a study using TK6 human cells, 6-MITC was tested against two mutagens with different mechanisms of action: the clastogen Mitomycin C (MMC), which causes DNA strand breaks, and the aneuploidogen Vinblastine (B1199706) (VINB), which interferes with mitotic spindle formation. nih.govmdpi.com

The results showed that 6-MITC did not counteract the genotoxic effects of MMC, suggesting it may not be effective against structural DNA damage caused by alkylating agents. nih.govmdpi.com However, when co-administered with VINB, 6-MITC led to a statistically significant decrease in micronuclei frequency. nih.gov This indicates that 6-MITC may exert its antimutagenic effect by acting on processes related to chromosomal segregation and mitotic spindle formation rather than by directly interacting with and neutralizing the mutagenic agent in the extracellular space. nih.gov

Isothiocyanates can influence DNA replication and maintain chromosomal integrity, which are critical processes for preventing mutations. Studies have shown that ITCs can inhibit DNA replication in both cancer and normal cells. nih.gov This inhibition of DNA synthesis can be a consequence of the cellular stress induced by ITCs. nih.gov

The selective anticancer activity of some ITCs is linked to differences in DNA damage repair capabilities between cancerous and healthy cells. nih.gov While ITCs induce a block in DNA replication in both cell types, cancer cells often have less efficient DNA repair mechanisms. nih.gov This leads to an accumulation of DNA damage, such as double-strand breaks, which can trigger apoptosis in cancer cells while normal cells are able to repair the damage and survive. nih.gov The ability of 6-MITC to counteract the effects of aneuploidogenic agents like vinblastine further highlights its role in preserving chromosomal integrity during cell division. nih.govmdpi.com

Regulation of Autophagic Processes

Autophagy is a cellular catabolic process that plays a dual role in cancer; it can act as a tumor suppressor in the early stages but can also be utilized by advanced tumors to survive under stress. nih.govcngb.orgmdpi.com Several isothiocyanates have been shown to modulate this process.

Specifically, 6-(methylsulfonyl) hexyl isothiocyanate (6-MITC), a derivative of 6-MITC, has been identified as an inducer of autophagy in leukemia cell lines such as Jurkat and HL-60. nih.govcngb.org In these cells, 6-MITC treatment led to an increase in the formation of acidic vesicular organelles, a hallmark of autophagy. mdpi.com This induction of autophagy was observed at higher concentrations of the compound and was associated with a dose-dependent increase in intracellular reactive oxygen species (ROS), suggesting that oxidative stress may be a trigger for the autophagic response. nih.govcngb.org

The regulation of autophagy by ITCs can also be linked to their interaction with key signaling proteins. For example, the BCL-2 protein, which is known for its role in apoptosis, also regulates autophagy by binding to Beclin 1, a crucial protein for the initiation of the autophagic process. nih.govmdpi.com Under cellular stress, BCL-2 dissociates from Beclin 1, allowing autophagy to proceed. nih.gov The induction of autophagy by 6-MITC in human chronic myelogenous leukemia K562 cells was found to coexist with mitotic arrest, indicating a unique mode of cell death. nih.gov

Modulation of Micro RNA Expression

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a crucial role in regulating gene expression at the post-transcriptional level. nih.govnih.gov Their dysregulation is a hallmark of many diseases, including cancer. Isothiocyanates have been shown to alter the expression profiles of various miRNAs, thereby influencing pathways involved in cell proliferation, apoptosis, and differentiation. nih.gov

Studies on various isothiocyanates have demonstrated their ability to both upregulate tumor-suppressive miRNAs and downregulate oncogenic miRNAs. nih.gov For example, phenethyl isothiocyanate (PEITC) has been found to attenuate the altered expression of several miRNA molecules triggered by environmental carcinogens. nih.gov This modulation of miRNA expression by ITCs represents a potential mechanism for their chemopreventive effects, as it can lead to the restoration of normal cellular function. nih.govnih.gov The interaction of isothiocyanates with miRNA regulation is a significant area of ongoing research in cancer prevention. nih.gov

Table 1: General Effects of Isothiocyanates on MicroRNA Expression in Pre-clinical Models No specific data is available for this compound.

Isothiocyanate Type Model System Observed Effect on miRNA Potential Downstream Consequences Reference
Phenethyl isothiocyanate (PEITC) Animal models Attenuation of cigarette smoke-induced miRNA alterations Restoration of normal gene expression patterns nih.gov
Sulforaphane (SFN) Breast cancer cells Regulation of miRNA-34 Suppression of the Wnt/β-catenin self-renewal pathway nih.gov
Phenethyl isothiocyanate (PEITC) Prostate cancer cells Down-regulation of miR-141 Inhibition of androgen receptor transcriptional activity nih.gov

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govnih.gov Several isothiocyanates have demonstrated potent anti-angiogenic properties in both in vitro and in vivo models. nih.govmdpi.com

The anti-angiogenic effects of isothiocyanates are mediated through various mechanisms. These include the inhibition of key signaling pathways and transcription factors that are crucial for endothelial cell proliferation, migration, and tube formation. nih.gov For instance, isothiocyanates have been shown to target hypoxia-inducible factor (HIF), nuclear factor κB (NF-κB), and activator protein 1 (AP1), all of which are pivotal in the angiogenic process. nih.gov

Furthermore, studies on phenethyl isothiocyanate (PEITC) have shown that it can inhibit angiogenesis by suppressing the secretion of vascular endothelial growth factor (VEGF) and down-regulating its receptor, VEGFR2. nih.gov This leads to a reduction in the survival of human umbilical vein endothelial cells (HUVEC), as well as an inhibition of their ability to form capillary-like structures. nih.gov The inhibition of angiogenesis is considered an important mechanism contributing to the cancer chemopreventive activities of isothiocyanates. nih.govnih.gov

Table 2: General Anti-Angiogenic Mechanisms of Isothiocyanates in Pre-clinical Models No specific data is available for this compound.

Isothiocyanate Type Model System Key Molecular Targets Observed Anti-Angiogenic Effects Reference
General Isothiocyanates In vitro / In vivo HIF, NF-κB, AP1, Tubulin Interference with angiogenesis nih.gov
Phenethyl isothiocyanate (PEITC) HUVEC, PC-3 cells, Chicken egg chorioallantoic membrane assay VEGF, VEGFR2, Akt Decreased endothelial cell survival, inhibition of tube formation and migration nih.gov
Benzyl isothiocyanate (BITC) Hepatocellular carcinoma models VEGF Inhibition of VEGF release mdpi.com

Applications in Agricultural Science and Plant Biology

Role in Plant Defense Mechanisms and Allelochemical Interactions

Isothiocyanates are key players in the chemical defense systems of many plants. They are not stored in their active form but are produced from precursor molecules called glucosinolates upon tissue damage. This system, often referred to as the "mustard oil bomb," is a rapid and effective defense against herbivores and pathogens.

Response to Herbivory and Pathogen Attack (e.g., "Mustard Oil Bomb")

The "mustard oil bomb" is a classic example of a two-component plant defense system. Within the plant, glucosinolates are physically separated from the enzyme myrosinase. When a herbivore chews on the plant tissue or a pathogen causes cellular damage, this separation is breached. Myrosinase then hydrolyzes the glucosinolates, leading to the formation of unstable intermediates that rapidly rearrange to form various biologically active compounds, including isothiocyanates.

These isothiocyanates are toxic or deterrent to a wide range of organisms. For instance, they can act as feeding deterrents to generalist herbivores and can be directly toxic to insects, nematodes, fungi, and bacteria. The specific type of isothiocyanate produced depends on the structure of the parent glucosinolate, which varies among different plant species. While direct studies on the herbivory- or pathogen-induced production of (S)-(+)-2-Hexyl isothiocyanate are not extensively documented, its presence in certain plants suggests it would be part of this defensive chemical arsenal.

Table 1: General Effects of Isothiocyanates on Herbivores and Pathogens

Organism TypeGeneral Effects of Isothiocyanates
Insects Feeding deterrence, toxicity, reduced growth and development.
Nematodes Nematicidal activity, inhibition of egg hatching.
Fungi Fungistatic and fungicidal effects, inhibition of spore germination and mycelial growth.
Bacteria Bacteriostatic and bactericidal activity.

Plant Transcriptional Reprogramming by Isothiocyanates

Beyond their direct toxic effects, isothiocyanates can also act as signaling molecules that induce broader defense responses within the plant. Exposure of plants to isothiocyanates can lead to significant changes in gene expression, a process known as transcriptional reprogramming. This reprogramming can prime the plant for a more robust defense against future attacks.

Biofumigation as a Sustainable Pest and Disease Management Strategy

Biofumigation is an agricultural practice that utilizes the biocidal properties of isothiocyanates released from the breakdown of glucosinolate-containing plants, typically from the Brassicaceae family (e.g., mustards, rapeseed). These plants are grown as cover crops and then incorporated into the soil. The subsequent release of isothiocyanates can help to suppress soil-borne pests and diseases, offering a more sustainable alternative to synthetic chemical fumigants.

Suppression of Soil-Borne Pathogens (Fungi, Oomycetes, Bacteria, Nematodes)

The isothiocyanates released during biofumigation have a broad spectrum of activity against a variety of soil-borne pathogens. Research has demonstrated the efficacy of various isothiocyanates in controlling pathogenic fungi such as Fusarium, Rhizoctonia, and Sclerotinia, as well as oomycetes like Pythium and Phytophthora. They also exhibit antibacterial and nematicidal properties.

While specific data on the efficacy of this compound against a wide range of pathogens is not extensively detailed, "hexyl isothiocyanate" has been identified as having nematicidal activity against the root-knot nematode Meloidogyne incognita. This suggests that plants producing the precursor to hexyl isothiocyanate could be valuable in biofumigation strategies aimed at nematode management. The effectiveness of biofumigation depends on the type and concentration of isothiocyanates produced, soil conditions, and the target pest or pathogen.

Table 2: Examples of Soil-Borne Pathogens Suppressed by Isothiocyanates from Brassicaceae

Pathogen TypeExamples of Suppressed Genera
Fungi Fusarium, Rhizoctonia, Sclerotinia, Verticillium
Oomycetes Pythium, Phytophthora
Bacteria Ralstonia, Streptomyces
Nematodes Meloidogyne, Pratylenchus, Heterodera

Control of Germinating Weed Seeds and Insect Pests

In addition to pathogen suppression, the isothiocyanates released during biofumigation can also inhibit the germination and growth of various weed species. This allelopathic effect can reduce weed pressure in subsequent crops. The effectiveness of weed suppression varies depending on the weed species, the concentration of isothiocyanates, and soil conditions.

Furthermore, the volatile nature of many isothiocyanates means they can also have an impact on soil-dwelling insect pests. While the primary focus of biofumigation is often on soil-borne diseases and nematodes, the insecticidal properties of isothiocyanates can contribute to a broader pest management strategy. The specific efficacy of this compound against particular weed species and insect pests requires further investigation.

Mechanism of Action of Isothiocyanates as Biocides in Soil

The biocidal activity of isothiocyanates is attributed to their chemical reactivity. The isothiocyanate functional group (-N=C=S) is highly electrophilic and can react with nucleophilic groups in biological molecules, such as the sulfhydryl groups of amino acids (e.g., cysteine) in proteins. This can lead to the inactivation of essential enzymes and disruption of cellular processes in target organisms.

In the soil environment, the volatile nature of isothiocyanates allows them to diffuse through soil pores and come into contact with pests and pathogens. Their mechanism of action is generally considered to be multi-sited, meaning they can affect multiple cellular targets. This broad-spectrum activity is advantageous in controlling a wide range of soil-borne problems and may also reduce the likelihood of pests and pathogens developing resistance. The specific interactions of this compound with the cellular machinery of soil organisms would follow these general principles of isothiocyanate chemistry.

Integration into Crop Rotation Systems

There is no specific information available in the reviewed scientific literature regarding the integration of crops producing this compound into crop rotation systems for the purpose of biofumigation. Research on biofumigant crop rotations focuses on plants known to produce other isothiocyanates, such as various mustard species (Brassica juncea, Sinapis alba) and oil radish (Raphanus sativus). harper-adams.ac.ukudel.eduwindows.net

Breeding Strategies for Enhanced Isothiocyanate Content in Biofumigant Crops

There are no documented breeding strategies aimed specifically at enhancing the content of this compound in biofumigant crops. Plant breeding programs in this area have concentrated on increasing the precursors to other ITCs, for instance, enhancing sinigrin (B192396) content in Brassica juncea to yield more allyl isothiocyanate, or breeding wasabi cultivars for higher concentrations of allyl isothiocyanate and 6-methylsulfinylhexyl isothiocyanate. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Elucidation of Novel Molecular Targets and Signaling Networks

A primary direction for future research lies in identifying the specific molecular targets and signaling pathways modulated by (S)-(+)-2-Hexyl isothiocyanate. The broader family of ITCs is known to interact with a multitude of cellular targets that are critical in various biological processes. nih.gov For instance, many ITCs exert their effects by modulating key signaling pathways involved in cellular stress response, inflammation, and cell cycle regulation. frontiersin.org

Prominent pathways influenced by various ITCs include:

Keap1-Nrf2-ARE Pathway : A critical pathway for cellular protection against oxidative stress. Activation of Nrf2 by ITCs like sulforaphane (B1684495) and 6-Methylsulfinylhexyl isothiocyanate (6-MSITC) upregulates a suite of antioxidant and detoxifying enzymes. nih.gov

NF-κB Signaling : A key regulator of inflammation. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects observed with many ITCs. mdpi.com

MAPK and PI3K/AKT/mTOR Pathways : These pathways are central to cell proliferation, survival, and growth. Their modulation by ITCs such as 6-MSITC can influence cancer cell viability. mdpi.com

Deubiquitinating Enzymes (DUBs) : More recently, ITCs like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been identified as inhibitors of DUBs, such as USP9x and UCH37, which are associated with tumorigenesis. nih.govresearchgate.net

Future studies on this compound will need to determine if it interacts with these established ITC targets or if its unique alkyl chain structure enables it to modulate novel proteins and networks. Unbiased screening approaches will be crucial in mapping its specific molecular footprint.

Table 1: Known Molecular Targets and Signaling Pathways of Various Isothiocyanates

Isothiocyanate (ITC) Molecular Target / Pathway Potential Biological Effect Reference(s)
Sulforaphane (SFN) Nrf2, PI3K/AKT/mTOR, HDAC1 Antioxidant response, Cell cycle arrest nih.govmdpi.com
Phenethyl ITC (PEITC) Nrf2, DUBs (USP9x, UCH37) Apoptosis, Chemosensitization nih.govmdpi.com
Benzyl ITC (BITC) DUBs (USP9x, UCH37), Akt signaling Apoptosis, G2/M cell cycle arrest nih.govmdpi.com

Development of Isothiocyanate Derivatives with Enhanced Biological Specificity

The chemical structure of an ITC, particularly its side chain, dictates its biological activity. nih.gov This principle opens a promising avenue for the rational design and synthesis of derivatives of this compound with improved potency, selectivity, and stability.

Research into other ITCs has already demonstrated the success of this approach. For example, synthetic derivatives of 6-MSITC, such as 6-(methylsulfenyl)hexyl isothiocyanate (I7447) and 6-(methylsulfonyl)hexyl isothiocyanate (I7557), have been developed and shown to possess distinct activities, with I7557 demonstrating effects against pancreatic cancer cells and the ability to induce a tolerogenic phenotype in human dendritic cells. nih.govresearchgate.net This highlights how subtle modifications to the side chain can significantly alter biological outcomes.

Future research could focus on modifying the hexyl chain of this compound. Potential modifications could include:

Introducing aromatic or heterocyclic moieties to alter protein-binding interactions.

Varying the length and branching of the alkyl chain to fine-tune lipophilicity and cellular uptake.

Replacing or modifying the isothiocyanate functional group itself, which is known to be critical for inhibitory activity against certain enzymes. nih.govresearchgate.net

Such synthetic chemistry efforts, guided by computational modeling and biological screening, could lead to novel compounds with precisely tailored activities for specific research applications.

Investigation of Stereoisomer-Specific Activities of this compound

The "(S)-(+)" designation indicates that 2-Hexyl isothiocyanate is a chiral molecule, existing as two non-superimposable mirror images (enantiomers): (S)-(+) and (R)-(-). In pharmacology and biology, it is common for enantiomers of a chiral compound to exhibit different biological activities, potencies, and metabolic fates.

A well-known example in the ITC family is sulforaphane, which has a chiral center at the sulfur atom. While most studies have used a racemic mixture, research indicates that the naturally occurring (R)-enantiomer possesses biological activity. mdpi.com However, a significant gap exists in the literature regarding the stereoisomer-specific activities of 2-Hexyl isothiocyanate.

Future research must prioritize the separate evaluation of the (S)-(+) and (R)-(-) enantiomers to determine if one form is more active or if they possess distinct or complementary biological effects. Such studies are fundamental to understanding the compound's mechanism of action and for any potential development of this molecule for targeted research. Key questions to be addressed include:

Do the enantiomers exhibit different potencies in modulating specific signaling pathways?

Is there a difference in their cellular uptake or metabolic stability?

Do they interact with different sets of molecular targets?

A thorough investigation into the stereochemistry-activity relationship is a critical and currently unexplored direction for research on 2-Hexyl isothiocyanate.

Advanced Delivery Systems for Targeted Research Applications

Like many natural ITCs, this compound may face challenges related to poor stability, low water solubility, and non-specific distribution in biological systems. nih.gov Advanced delivery systems are being developed to overcome these limitations for other ITCs, providing a clear path forward for future research on 2-Hexyl isothiocyanate.

Nano-delivery systems, in particular, offer a versatile platform to enhance the research applications of ITCs. These systems can protect the ITC from degradation, improve its bioavailability, and enable targeted delivery to specific cells or tissues.

Table 2: Examples of Advanced Delivery Systems for Isothiocyanates

Delivery System Isothiocyanate Application/Benefit
Polymeric Nanoparticles Sulforaphane Enhanced tumor accumulation, sustained release
Liposomes Sulforaphane, Cisplatin Co-delivery for synergistic effects
Micelles Sulforaphane Improved stability and delivery

Adapting these technologies for this compound could significantly enhance its utility as a research tool. Encapsulating the compound in nanoparticles could allow for controlled-release studies, while functionalizing these carriers with specific ligands (e.g., antibodies) could facilitate investigations into its effects on specific cell populations in complex biological models.

Synergistic Effects of this compound with Other Bioactive Compounds

A growing area of interest in phytochemical research is the investigation of synergistic interactions, where the combined effect of two or more compounds is greater than the sum of their individual effects. This approach is being actively explored for various ITCs.

Studies have shown promising synergistic outcomes when ITCs are combined with other phytochemicals or conventional therapeutic agents. For example, the combination of 2-oxohexyl isothiocyanate (an analog of sulforaphane) and 5-fluorouracil (B62378) demonstrated enhanced cytotoxic activity in colon cancer models. frontiersin.org Similarly, synergistic effects were observed when sulforaphane or PEITC were combined with Indole-3-carbinol, leading to enhanced activation of the Nrf2 pathway. nih.gov Research has also shown that combining different ITCs, such as allyl isothiocyanate and sulforaphane, can produce a stronger inhibitory effect on lung cancer cell growth than either compound alone.

These findings strongly suggest that a key future direction is to explore the synergistic potential of this compound. Investigating its effects in combination with other well-characterized bioactive compounds could reveal novel interactions and amplify its biological activity, providing new avenues for research into complex cellular processes.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

To gain a comprehensive, system-level understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable. These high-throughput approaches can provide an unbiased and holistic view of the molecular changes induced by the compound. nih.gov

Genomics and Transcriptomics : These technologies can identify which genes and non-coding RNAs have their expression levels altered following exposure to the compound. This can reveal the overarching cellular programs and pathways that are affected.

Proteomics : By analyzing changes in the abundance, modifications, and interactions of proteins, proteomics can provide a functional readout of the cellular response, identifying the direct and indirect protein targets of the isothiocyanate.

Metabolomics : This approach focuses on the global profile of small-molecule metabolites. It can reveal how this compound alters cellular metabolism and can also be used to trace the compound's own metabolic fate within a system.

Integrating data from these different omics layers allows researchers to construct detailed models of the compound's mechanism of action, moving beyond a single target or pathway to a network-level perspective. mdpi.com Applying a multi-omics strategy to this compound research will be essential for fully elucidating its biological role and identifying potential biomarkers of its activity.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for (S)-(+)-2-hexyl isothiocyanate, and how can reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : The synthesis of isothiocyanates typically involves replacing a leaving group (e.g., halide) with a thiocyanate ion or reacting amines with thiophosgene derivatives. For enantiomerically pure compounds like this compound, chiral amines (e.g., (S)-2-aminohexane) can be treated with carbon disulfide and diethyl chlorophosphate under anhydrous conditions to form the thiocyanate group . Solvent choice (e.g., dimethylbenzene) and inert gas protection (e.g., nitrogen) are critical to minimize side reactions . Post-synthesis, purity can be assessed via chiral HPLC or polarimetry, while yield optimization may require adjusting reaction temperature (e.g., 0–25°C) and stoichiometric ratios.

Table 1 : Key Synthesis Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventDimethylbenzeneEnhances reaction homogeneity
Temperature0–25°CPrevents thermal degradation
Chiral precursor(S)-2-aminohexaneEnsures enantioselectivity

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the isothiocyanate group (δ ~125–135 ppm for N=C=S in ¹³C NMR) and chiral center configuration. Infrared (IR) spectroscopy can validate the N=C=S stretching vibration (~2050–2150 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight confirmation (C₇H₁₃NS; theoretical MW: 143.25 g/mol). For enantiomeric excess (ee), chiral GC or HPLC with a polysaccharide-based column is recommended .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in nucleophilic addition reactions, and how can these be validated experimentally?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic nature of the isothiocyanate group. Key parameters include Gibbs free energy (ΔG) of transition states and frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity . Experimental validation involves kinetic studies (e.g., reacting with primary amines under varying pH) and monitoring thiourea adduct formation via LC-MS. For example, reaction with benzylamine at pH 7.4 (phosphate buffer) should yield a thiourea derivative detectable at m/z 265.2 (M+H⁺) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound, particularly in cancer cell line studies?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from cell line heterogeneity, assay protocols, or compound stability. Standardize assays using the MTT or Annexin V-FITC/PI apoptosis kit (e.g., KeyGEN BioTECH protocols) . Include controls for isothiocyanate hydrolysis (e.g., HPLC monitoring over 24 hours). Replicate studies across multiple cell lines (e.g., AGS gastric cancer vs. MKN-74) and validate via siRNA knockdown of target pathways (e.g., PRDX3 for cisplatin resistance) .

Table 2 : Key Bioactivity Variables

VariableStandardization Approach
Cell cultureUse ≤10 passages, uniform media
Compound stabilityPre-dissolve in DMSO, store at -80°C
Assay duration48–72 hours with daily viability checks

Q. How can reaction intermediates of this compound be trapped and analyzed to elucidate degradation pathways under physiological conditions?

  • Methodological Answer : Use trapping agents like 4-methylbenzylamine to stabilize transient intermediates (e.g., hexylamine or carbonyl sulfide). Analyze via time-resolved GC-MS or in-situ FTIR. For hydrolysis studies, incubate the compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 6, 12, 24 hours). Compare degradation profiles with synthetic standards (e.g., hexylamine, COS gas) .

Methodological and Safety Considerations

Q. What protocols ensure reproducibility in synthesizing and handling this compound given its sensitivity to moisture and light?

  • Answer : Conduct reactions under nitrogen/argon in anhydrous solvents (e.g., THF, DMF). Store the compound in amber vials at -20°C with desiccants. Characterize each batch via NMR and HPLC to confirm purity (>98%). Safety protocols include using fume hoods, nitrile gloves, and PPE due to respiratory sensitization risks (HMIS Health Hazard Rating: 2) .

Q. How can researchers design dose-response experiments to distinguish between specific bioactivity and nonspecific cytotoxicity of this compound?

  • Answer : Employ a dual-assay approach:

  • Specific bioactivity : Measure Nrf2 pathway activation via qPCR (e.g., HO-1, NQO1 genes) .
  • Nonspecific cytotoxicity : Use lactate dehydrogenase (LDH) release assays.
  • Statistical rigor : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) and compare with positive controls (e.g., sulforaphane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.